

A Comprehensive Technical Guide to the Solubility of Cinoxate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinoxate

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This in-depth technical guide provides a detailed overview of the solubility of **cinoxate**, a commonly used UVB filter, in various organic solvents. Understanding the solubility of **cinoxate** is critical for formulation development, ensuring product efficacy, safety, and compliance with regulatory standards. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and provides visualizations to aid in understanding the associated workflows.

Physicochemical Properties of Cinoxate

Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol[1][2][3][4]. It presents as a slightly yellow, viscous liquid and is practically odorless[1]. Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ O ₄	[1] [4]
Molar Mass	250.29 g/mol	[1] [4]
Melting Point	Solidifies below -25 °C	[5]
Boiling Point	185 °C at 2 mm Hg	[5]
LogP (o/w)	2.65 (estimated)	[1]

Quantitative Solubility of Cinoxate

Quantitative data on the solubility of **cinoxate** in a wide range of pure organic solvents is not extensively published in publicly available literature. However, based on available data sheets and related studies on similar cinnamic acid esters, a solubility profile can be compiled. The term "miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

Solvent	CAS Number	Solubility (at approx. 20-25°C)	Data Type	Source
Water	7732-18-5	~0.05% w/v (~0.5 mg/mL)	Semi-Quantitative	[1][4][5]
Glycerol	56-81-5	0.5% w/v (5 mg/mL)	Approximate	[5][6]
Propylene Glycol	57-55-6	5% w/v (50 mg/mL)	Approximate	[5][6]
Ethanol	64-17-5	Miscible	Qualitative	[2][3][6]
Methanol	67-56-1	Miscible	Qualitative Inference	[7][8]
Isopropanol	67-63-0	Miscible	Qualitative Inference	[9][10]
Acetone	67-64-1	Miscible	Qualitative Inference	[11]
Ethyl Acetate	141-78-6	Miscible	Qualitative Inference	[12]
Vegetable Oils	N/A	Miscible	Qualitative	[2][3]
Octyl Salicylate	118-60-5	Miscible	Qualitative Inference*	[13]
Polyethylene Glycol (PEG 400)	25322-68-3	Soluble	Qualitative	[14][15]

- Qualitative Inference: While specific quantitative data for **cinoxate** is not available, these solvents are commonly used for dissolving **cinoxate** and other cinnamic acid esters for analytical purposes (e.g., HPLC sample preparation), which strongly suggests high solubility or miscibility[7][8]. Studies on structurally similar cinnamic acid esters also show high solubility in these solvents[1][16][17].

Experimental Protocol: Determination of Cinoxate Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of **cinoxate** in an organic solvent, adapted from the OECD Test Guideline 105 and general laboratory practices for solubility determination[5][18].

Principle

An excess amount of **cinoxate** is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of **cinoxate** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

- **Cinoxate**: Analytical standard grade
- Solvents: HPLC grade or equivalent purity
- Apparatus:
 - Analytical balance (accurate to ± 0.1 mg)
 - Glass vials or flasks with screw caps
 - Thermostatic shaker or water bath with agitation capabilities
 - Centrifuge
 - Syringes and syringe filters (e.g., 0.22 μm PTFE)
 - Volumetric flasks and pipettes
 - HPLC system with a UV detector
 - C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

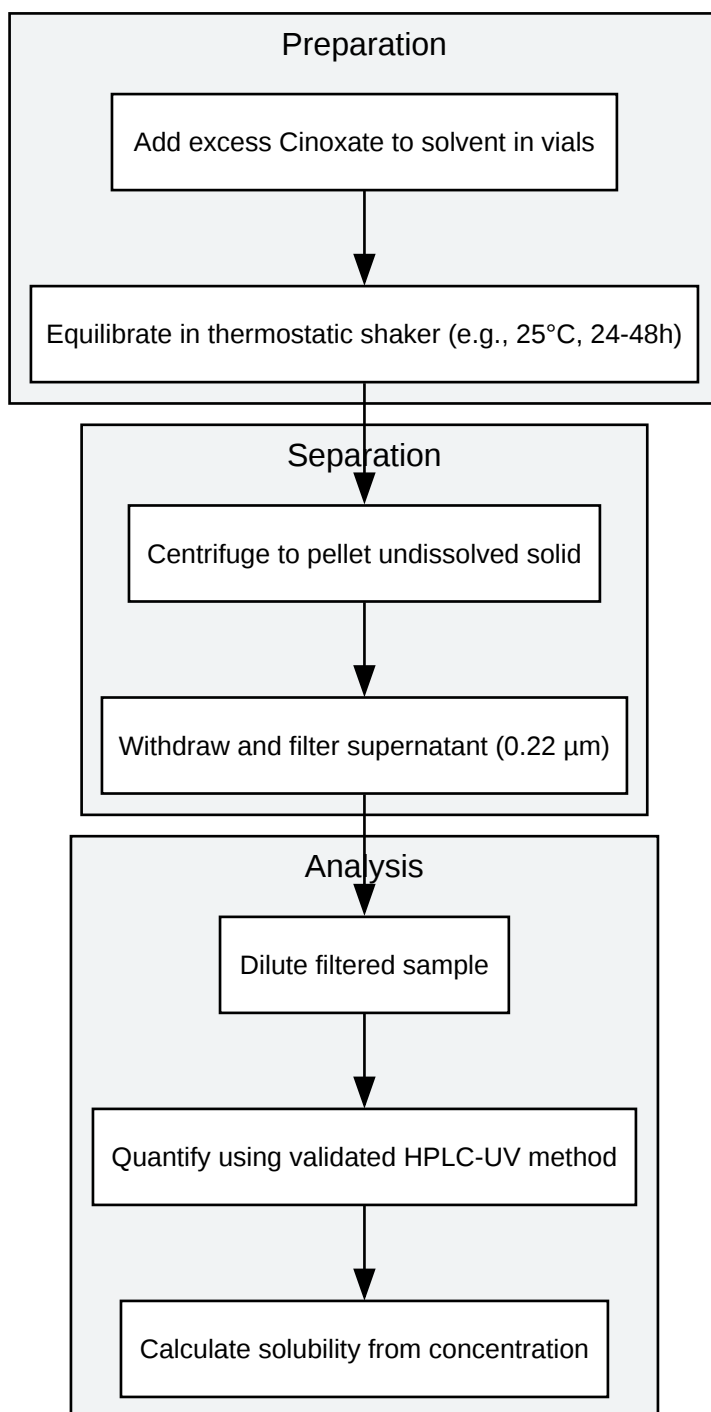
Procedure

- **Preliminary Test:** To estimate the approximate solubility, add a small, known amount of **cinoxate** (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). Vigorously shake and observe. If it dissolves completely, add more **cinoxate** until a suspension is formed. This helps in determining the appropriate amount of substance to use in the definitive test.
- **Definitive Test:** a. Add an excess amount of **cinoxate** (e.g., 5 times the estimated solubility) to each of at least three separate vials. b. Accurately add a known volume of the test solvent to each vial. c. Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.5 °C). d. Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is generally sufficient. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration does not change significantly between time points).
- **Sample Separation:** a. After the equilibration period, allow the vials to stand undisturbed at the test temperature for a sufficient time to allow the excess solid to settle. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
- **Sample Preparation for Analysis:** a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 μ m) into a pre-weighed volumetric flask. The first few drops should be discarded to avoid any adsorption effects from the filter. c. Accurately dilute the filtered sample with the appropriate solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
- **Quantification by HPLC:** a. Prepare a series of standard solutions of **cinoxate** of known concentrations in the chosen solvent. b. Analyze the standard solutions and the prepared sample solution by HPLC. A typical HPLC method for **cinoxate** would involve a C18 column with a mobile phase of methanol and water (e.g., 85:15 v/v) and UV detection at approximately 308 nm^[7]. c. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. d. Determine the concentration of **cinoxate** in the diluted sample solution from the calibration curve. e. Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualizations

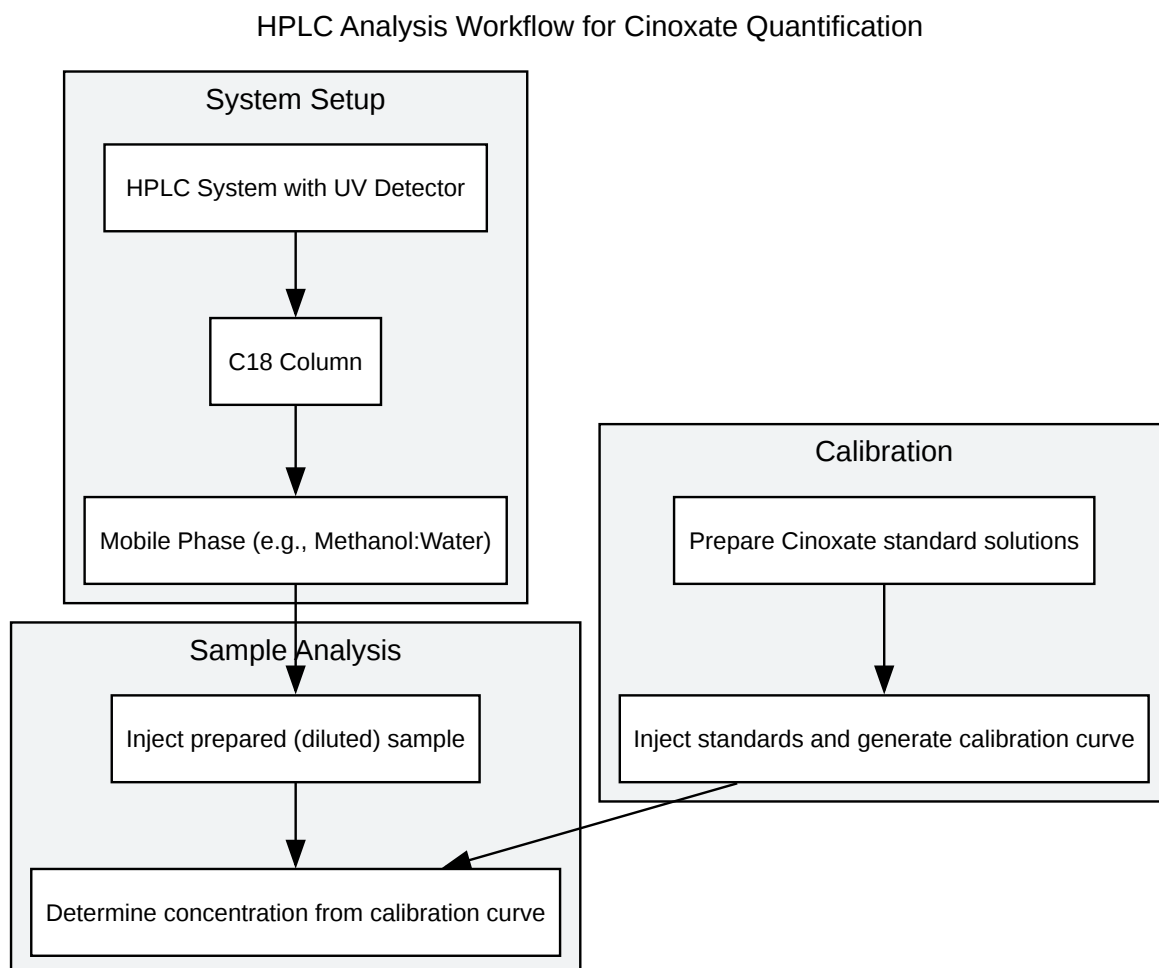
The following diagrams illustrate the key workflows for determining and analyzing **cinoxate** solubility.

Experimental Workflow for Solubility Determination



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Caption: A logical workflow for the experimental determination of **cinoxate** solubility.



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Caption: A typical workflow for the quantification of **cinoxate** using HPLC.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Cinoxate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581027#cinoxate-solubility-in-different-organic-solvents>]

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